
Yttrium zirconium oxide (Y0.06-0.11Zr0.94-0.97O2.03-2.06)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrium zirconium oxide, also known as Yttria-stabilized zirconia (YSZ), is a ceramic in which the cubic crystal structure of zirconium dioxide is made stable at room temperature by an addition of yttrium oxide . These oxides are commonly called “zirconia” (ZrO2) and “yttria” (Y2O3), hence the name .
Synthesis Analysis
The synthesis of YSZ involves the sequential deposition of intercalated nano-layers of Y2O3 and ZrO2 by sputtering and thermal atomic-layer deposition (ALD) . The atomic concentrations of the optimal yttrium–zirconium oxide were found to be 30.8% Zr, 66.3% O and 2.9% Y (ZrO2.15Y0.10) .Molecular Structure Analysis
The addition of Y2O3 into intrinsic ZrO2 substitutes Zr4+ ions with Y3+ ions within the lattice . This substitution produces anionic vacancies where three O2− ions replace four O2− ions .Chemical Reactions Analysis
The chemical reactions involved in the formation of YSZ are complex and involve the substitution of Zr4+ ions with Y3+ ions, leading to the creation of oxygen vacancies .Physical and Chemical Properties Analysis
YSZ has a number of notable physical and chemical properties. The lattice parameter of the fluorite cell shows a monotonic increase with concentration . The self-diffusivity of the oxide ion as well as the resulting ionic conductivity shows an optimum value around x = 10 mol% . Oxygen migration occurs along straight channels parallel to the crystallographic axes, connecting the tetrahedral holes of the fluorite lattice occupied by them .Mecanismo De Acción
The mechanism of action of YSZ involves the movement of oxygen ions through the crystal lattice. The addition of yttria to pure zirconia allows Y3+ ions to replace Zr4+ on the cationic sublattice. This generates oxygen vacancies due to charge neutrality, facilitating moderate conductivity of yttrium-stabilized zirconia for O2− ions (and thus electrical conductivity) at elevated and high temperature .
Direcciones Futuras
YSZ has potential applications in various fields due to its unique properties. It is a potential material to be used as a solid electrolyte in energy cells at adequate temperatures . Future research may focus on optimizing the properties of YSZ for specific applications, such as improving its ionic conductivity or thermal stability.
Propiedades
Número CAS |
308076-80-4 |
|---|---|
Fórmula molecular |
O5Y2Zr |
Peso molecular |
349.03 g/mol |
Nombre IUPAC |
dioxozirconium;oxo(oxoyttriooxy)yttrium |
InChI |
InChI=1S/5O.2Y.Zr |
Clave InChI |
KSTOPEBVPBSOTK-UHFFFAOYSA-N |
SMILES canónico |
O=[Y]O[Y]=O.O=[Zr]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(betaR)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pyridinepropanoic acid](/img/structure/B8270352.png)
![(betaR)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-pyridinepropanoic acid](/img/structure/B8270359.png)
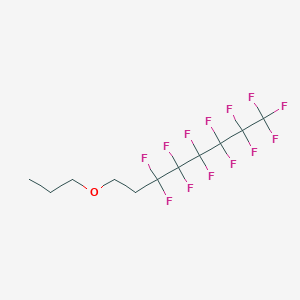

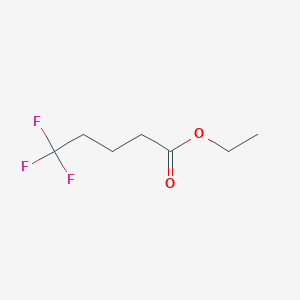

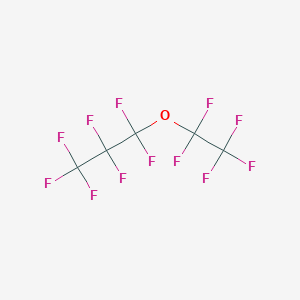
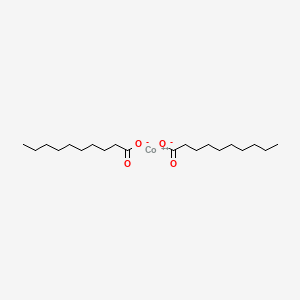
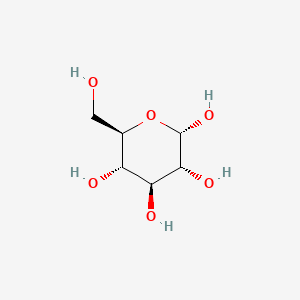

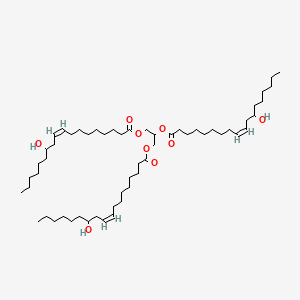


![5-Tert-butyl-2-[(2,4,6-trimethylphenyl)methyl]pyrazole-3-carboxylic acid](/img/structure/B8270466.png)
